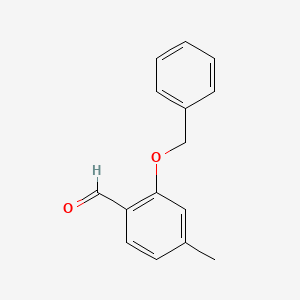

2-(Benzyloxy)-4-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUEDBTGJKGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-4-methylbenzaldehyde chemical properties

An In-depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Properties, Synthesis, and Reactivity

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a reactive aldehyde group, a sterically influential benzyloxy protecting group, and an electron-donating methyl group, provides a unique platform for the construction of complex molecular scaffolds. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals, delving into the compound's physicochemical properties, synthetic pathways, characteristic reactivity, and handling protocols. The strategic placement of its functional groups dictates its utility as a building block for a diverse range of chemical entities, particularly within the realm of medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 154478-35-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 105-108 °C | [1] |

| Boiling Point | 379.9±27.0 °C (Predicted) | [1] |

| Density | 1.119±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 2-hydroxy-4-methylbenzaldehyde, with a benzyl halide in the presence of a base. The hydroxyl group of the starting salicylaldehyde derivative is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide to form the benzyl ether.

Experimental Protocol: Benzylation of 2-Hydroxy-4-methylbenzaldehyde

This protocol is based on established procedures for the benzylation of substituted phenols.[3][4]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Base : Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution. The base will neutralize the phenolic proton.

-

Addition of Alkylating Agent : To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction : Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are proprietary, the expected chemical shifts and signals can be reliably predicted based on its structure and data from analogous compounds.[5][6]

| Technique | Expected Observations |

| ¹H NMR | ~10.3 ppm : Singlet, 1H (aldehyde proton, -CHO).~7.2-7.8 ppm : Multiplets, 8H (aromatic protons).~5.1 ppm : Singlet, 2H (benzylic protons, -O-CH₂-Ph).~2.4 ppm : Singlet, 3H (methyl protons, -CH₃). |

| ¹³C NMR | ~191 ppm : Aldehyde carbonyl carbon.~160 ppm : Aromatic carbon attached to the benzyloxy group.~120-145 ppm : Other aromatic carbons.~70 ppm : Benzylic carbon (-O-CH₂-Ph).~21 ppm : Methyl carbon. |

| IR (Infrared) | ~1680-1700 cm⁻¹ : Strong C=O stretch (aldehyde).~2720, 2820 cm⁻¹ : C-H stretch (aldehyde).~1250 cm⁻¹ : C-O stretch (aryl ether).~3030 cm⁻¹ : Aromatic C-H stretch. |

| Mass Spec (MS) | m/z 226.27 : Molecular ion peak [M]⁺ corresponding to C₁₅H₁₄O₂. |

Chemical Reactivity

The reactivity of this compound is dictated by its three principal functional components: the aldehyde, the benzyloxy group, and the substituted aromatic ring.

-

The Aldehyde Group : As the most reactive site, the aldehyde's carbonyl carbon is highly electrophilic. It readily undergoes nucleophilic addition reactions. Common transformations include:

-

Condensation Reactions : Participation in Knoevenagel, aldol, and Wittig reactions to form new carbon-carbon bonds.[7][8]

-

Reductive Amination : Formation of amines via reaction with an amine and a reducing agent.

-

Oxidation : Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

-

Reduction : Conversion to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).

-

-

The Benzyloxy Group : This group primarily serves as a protecting group for the phenol. Its key reaction is debenzylation , typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This reaction cleaves the benzyl ether to regenerate the free hydroxyl group, a crucial step in multi-step syntheses. The bulky nature of this group also provides significant steric hindrance at the ortho position, which can influence the approach of reagents to the adjacent aldehyde group.[9]

-

The Aromatic Ring : The ring is activated towards electrophilic aromatic substitution. The benzyloxy group (an alkoxy group) is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the activating groups, primarily the C3 and C5 positions.

Applications in Research and Development

While specific applications for this compound are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry.[10] Structurally related benzyloxybenzaldehyde derivatives are recognized as crucial building blocks for novel therapeutic agents. For instance, 2-(benzyloxy)-4-fluorobenzaldehyde is a key scaffold for designing molecules with enhanced pharmacological properties, including inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[7] The aldehyde functionality provides a versatile handle for constructing a wide array of bioactive molecules through transformations like Schiff base formation and aldol condensations.[7] Therefore, this compound is a promising precursor for the synthesis of complex heterocyclic systems and other scaffolds of interest in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a full toxicological profile is not available, data from structurally similar compounds suggests it should be treated as a potential irritant.

-

Hazard Classification : Although not universally classified, related compounds are often labeled with GHS hazard statements indicating they may cause skin irritation, serious eye irritation, and respiratory irritation.[2][11][12]

-

Handling Precautions :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen is recommended.[1]

Conclusion

This compound is a synthetically versatile aromatic aldehyde with significant potential as an intermediate in advanced organic synthesis. Its properties are well-defined by the interplay of its aldehyde, benzyl ether, and methyl-substituted aromatic functionalities. A firm understanding of its synthesis, spectroscopic identity, and predictable reactivity is essential for leveraging this compound in the design and execution of synthetic routes targeting novel molecules in pharmaceuticals and materials science. Adherence to proper safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

-

Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]

-

Organic Chemistry – Specific Name Reactions. BYJU'S. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806. PubChem. [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

-

Gattermann-Koch reaction. Oxford Reference. [Link]

-

What is Gattermann Koch reaction?. Quora. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784. PubChem. [Link]

-

2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527. PubChem. [Link]

-

Synthesis of 2-Benzyloxybenzaldehyde. PrepChem.com. [Link]

-

2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200. PubChem. [Link]

-

4-(Benzyloxy)benzaldehyde. PMC - NIH. [Link]

-

2-Hydroxy-4-methylbenzaldehyde. Wikipedia. [Link]

-

2-HYDROXY-4-METHYLBENZALDEHYDE. Flavor and Extract Manufacturers Association. [Link]

-

Benzaldehyde, 2-hydroxy-4-methyl-. Substance Details - SRS | US EPA. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. SciTz Library. [Link]

-

4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235. PubChem - NIH. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

Sources

- 1. This compound | 154478-35-0 [chemicalbook.com]

- 2. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-methyl 4-benzyloxybenzaldehyde applications | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: A Key Scaffold for Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatility and potent biological activity is paramount. 2-(Benzyloxy)-4-methylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a compound of significant interest. Its unique structural architecture, featuring a reactive aldehyde functionality, a sterically influential methyl group, and a protective benzyloxy moiety, provides a rich platform for the synthesis of novel therapeutic agents. This in-depth guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most critically, its burgeoning role in the development of targeted therapies, particularly in the realm of oncology. We will delve into the causality behind its synthetic route and its application as a precursor to potent enzyme inhibitors, providing field-proven insights for researchers in the pharmaceutical sciences.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are the bedrock of any research and development endeavor. This section provides the key identifiers and properties for this compound.

| Identifier | Value |

| CAS Number | 154478-35-0 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Methyl-2-(phenylmethoxy)benzaldehyde |

| Appearance | Light brown to brown solid |

| Melting Point | 105-108 °C |

| Boiling Point (Predicted) | 379.9 ± 27.0 °C |

| Density (Predicted) | 1.119 ± 0.06 g/cm³ |

| Storage | 2-8°C, stored under an inert atmosphere |

Strategic Synthesis: A Step-by-Step Experimental Protocol

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This method is predicated on the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxy-4-methylbenzaldehyde attacks benzyl bromide to form the desired ether linkage. The choice of a relatively mild base like potassium carbonate is crucial to selectively deprotonate the phenolic hydroxyl without promoting side reactions. Anhydrous conditions are essential to prevent the hydrolysis of the base and the starting materials.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the benzylation of phenolic aldehydes.

Materials:

-

2-Hydroxy-4-methylbenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, extraction, and filtration

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane and wash with water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Synthesis Workflow Diagram

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.8-10.2 ppm.Aromatic Protons (C₆H₅): Multiplet, δ 7.2-7.5 ppm (5H).Aromatic Protons (C₆H₃): Multiplet, δ 6.8-7.8 ppm (3H).Methylene Protons (OCH₂): Singlet, δ 5.0-5.2 ppm (2H).Methyl Protons (CH₃): Singlet, δ 2.2-2.4 ppm (3H). |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ~190-192 ppm.Aromatic Carbons: δ ~110-160 ppm.Methylene Carbon (OCH₂): δ ~70-72 ppm.Methyl Carbon (CH₃): δ ~20-22 ppm. |

| IR (Infrared) | C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹.C-H Stretch (Aldehyde): Two bands at ~2720 and ~2820 cm⁻¹.C-O-C Stretch (Ether): ~1230-1270 cm⁻¹.Aromatic C=C Stretch: ~1500-1600 cm⁻¹. |

| Mass Spec. (MS) | [M]⁺: m/z = 226.10. |

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions are based on the known hazards of similar aromatic aldehydes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound stands as a testament to the power of a well-designed molecular scaffold in modern medicinal chemistry. Its synthetic accessibility and the strategic placement of its functional groups make it a valuable precursor for the development of novel therapeutics. The demonstrated potential of its derivatives as selective ALDH1A3 inhibitors opens up promising avenues for the treatment of various cancers. This technical guide has provided a comprehensive overview of its identifiers, synthesis, and applications, with the aim of empowering researchers to leverage this versatile compound in their quest for the next generation of life-saving drugs. Continued exploration of the structure-activity relationships of its derivatives will undoubtedly unlock new therapeutic possibilities in the years to come.

References

-

Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

-

PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

-

Bradford Scholars. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

An In-Depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Synthesis, Characterization, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 2-(benzyloxy)-4-methylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, structural elucidation, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring a benzyloxy group at the ortho position and a methyl group at the para position relative to the formyl group. These substitutions create a unique electronic and steric environment that dictates its reactivity and utility as a chemical intermediate.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| CAS Number | 154478-35-0 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Methyl-2-(phenylmethoxy)benzaldehyde | [1] |

| Appearance | Expected to be a solid or oil |

Strategic Synthesis: A Methodical Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the formylation of p-cresol. This approach is favored for its regiochemical control and the use of readily available starting materials.

Step 1: Formylation of p-Cresol to Yield 2-Hydroxy-4-methylbenzaldehyde

The introduction of the aldehyde functionality onto the p-cresol scaffold is a critical first step. A robust and scalable method is the tin tetrachloride-mediated formylation.[3][4]

Causality of Experimental Choices:

-

p-Cresol as Starting Material: The hydroxyl group of p-cresol is an activating ortho-, para-director. With the para position blocked by the methyl group, formylation is directed to the ortho position, ensuring the desired isomer is the major product.

-

Tin Tetrachloride (SnCl₄): This Lewis acid is employed to activate the substrate and facilitate the electrophilic aromatic substitution by the formylating agent.

-

Paraformaldehyde: This serves as the source of the formyl group. In the presence of the Lewis acid, it generates the electrophilic species required for the reaction.

-

Tri-N-butylamine: This bulky amine acts as a non-nucleophilic base to scavenge the protons generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

-

Under an inert nitrogen atmosphere, dissolve p-cresol (1.0 eq) in toluene.

-

To this solution, add tin tetrachloride (0.2 eq) and tri-N-butylamine (0.5 eq). Stir the resulting mixture at room temperature for 20 minutes.

-

Add paraformaldehyde (1.2 eq) to the reaction mixture.

-

Heat the solution to 100°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by pouring it into a 2N hydrochloric acid solution.

-

Extract the aqueous layer with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

The solvent is removed under reduced pressure to yield crude 2-hydroxy-4-methylbenzaldehyde, which can be purified by recrystallization or column chromatography.

Step 2: Benzylation of 2-Hydroxy-4-methylbenzaldehyde

The second step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis, a reliable and high-yielding transformation.[5]

Causality of Experimental Choices:

-

Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of base depends on the desired reaction conditions, with stronger bases like sodium hydride allowing for lower reaction temperatures.

-

Benzyl Bromide: This is an excellent electrophile for the Williamson ether synthesis due to the good leaving group ability of the bromide ion.

-

Solvent (e.g., Acetone, DMF): A polar aprotic solvent is ideal as it can dissolve the ionic intermediates without participating in the reaction.

Experimental Protocol:

-

Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise.

-

Reflux the reaction mixture for 12-24 hours, monitoring for the disappearance of the starting material by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue is then taken up in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide a clear fingerprint of the molecule.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring will appear as a set of coupled multiplets in the aromatic region (δ 6.8 - 7.8 ppm). The protons on the benzyl group will also appear in this region, likely as a multiplet around δ 7.2-7.5 ppm.

-

Methylene Protons (-CH₂-): A characteristic singlet around δ 5.0 - 5.2 ppm, corresponding to the two protons of the benzylic ether linkage.

-

Methyl Protons (-CH₃): A singlet further upfield, typically around δ 2.2 - 2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, expected around δ 190 - 195 ppm.

-

Aromatic Carbons: A series of signals in the δ 110 - 160 ppm range, corresponding to the twelve aromatic carbons. The carbon bearing the benzyloxy group will be more shielded than the others.

-

Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20 - 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ether): A prominent band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region that can provide information about the substitution pattern.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functionality, with the benzyloxy and methyl groups modulating its electronic properties.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic attack. The electron-donating nature of the benzyloxy group (through resonance) and the methyl group (through induction) slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, it readily undergoes a variety of important transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-4-methylbenzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, [2-(benzyloxy)-4-methylphenyl]methanol, with mild reducing agents such as sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C-C bond formation.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations with enolates and active methylene compounds, respectively.

Role as a Building Block in Drug Discovery

The 2-(benzyloxy)benzaldehyde scaffold is a valuable motif in medicinal chemistry.[5] The benzyloxy group serves as a protecting group for a phenol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This strategy is crucial in the multi-step synthesis of complex drug molecules.

Derivatives of benzyloxybenzaldehydes have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[5] For instance, they have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancers.[5] The aldehyde functionality of this compound provides a versatile handle for the synthesis of a diverse library of compounds for biological screening.

Logical Workflow for Synthesis and Evaluation:

Caption: General workflow for the use of this compound in drug discovery.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data for this compound is not available, information from its isomer, 2-methyl-4-benzyloxybenzaldehyde, and other related aromatic aldehydes provides a basis for a prudent safety assessment.

Hazard Identification:

Based on analogous compounds, this compound is expected to have the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the strategic importance of its structural motifs make it a compound of considerable interest for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, offering a foundation for its effective utilization in the laboratory.

References

-

PubChem. 2-Methyl 4-benzyloxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PrepChem. Synthesis of 2-Benzyloxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. 4-(Benzyloxy)benzaldehyde. [Link]

-

Wikipedia. 4-Methylbenzaldehyde. [Link]

-

PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

Sources

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: While the initial inquiry specified 2-(Benzyloxy)-4-methylbenzaldehyde, a thorough review of chemical literature and databases reveals a significant disparity in available technical data. The isomeric compound, 4-(Benzyloxy)-2-methylbenzaldehyde (CAS No. 101093-56-5), is substantially more prevalent in research and development, particularly within the pharmaceutical sciences. This guide will therefore focus on this well-documented and industrially relevant isomer, providing a comprehensive overview of its chemical identity, synthesis, and applications. This pivot ensures the delivery of a robust and actionable technical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Benzyloxy)-2-methylbenzaldehyde, with the IUPAC name 2-methyl-4-(phenylmethoxy)benzaldehyde, is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis.[1] Its structure features a benzaldehyde core with a methyl group at the 2-position and a benzyloxy group at the 4-position. The benzyloxy moiety often functions as a protecting group for the phenol, which can be selectively removed during a synthetic sequence.

The physicochemical properties of 4-(Benzyloxy)-2-methylbenzaldehyde are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-4-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 101093-56-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 234 °C at 19 mmHg | [2] |

| Solubility | Soluble in organic solvents such as methanol and chloroform; limited solubility in water. | [3] |

| InChI | InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | [1] |

| SMILES | CC1=C(C=C(=C1)C=O)OCC2=CC=CC=C2 | [4] |

Synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde

The synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde is typically achieved through a Williamson ether synthesis, a robust and widely employed method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-hydroxy-2-methylbenzaldehyde serves as the phenolic precursor, which is deprotonated by a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with benzyl bromide in a nucleophilic substitution reaction to yield the desired product.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: deprotonation of the phenol followed by nucleophilic substitution.

Caption: Synthetic workflow for 4-(Benzyloxy)-2-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(Benzyloxy)-2-methylbenzaldehyde.

Materials:

-

4-hydroxy-2-methylbenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methylbenzaldehyde in acetone.

-

Add anhydrous potassium carbonate to the solution. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the phenoxide.

-

To the stirred suspension, add benzyl bromide dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(Benzyloxy)-2-methylbenzaldehyde as a crystalline solid.

Applications in Drug Discovery and Development

4-(Benzyloxy)-2-methylbenzaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive aldehyde group and the benzyloxy moiety, which can be strategically manipulated to introduce diverse functionalities.

Precursor for Bioactive Heterocycles

The aldehyde functional group is a versatile handle for the construction of heterocyclic ring systems, which are prevalent scaffolds in many approved drugs. Condensation reactions with various nucleophiles, such as amines and hydrazines, can lead to the formation of imines and hydrazones, which can then undergo further cyclization reactions to produce a wide array of heterocyclic compounds.

Role in the Synthesis of Cardiotonic Agents

This compound serves as a key intermediate in the synthesis of certain cardiotonic agents.[3] The aldehyde group can participate in reductive amination reactions to form essential secondary amine linkages, while the benzyloxy group can be deprotected to reveal a phenol, which may be crucial for receptor binding or can be further functionalized.[3]

Caption: Role of 4-(Benzyloxy)-2-methylbenzaldehyde in synthesis.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on both the benzaldehyde and benzyl rings (in the range of 6.5-7.5 ppm), the methylene protons of the benzyloxy group (a singlet around 5 ppm), and the methyl protons (a singlet around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons, the methylene carbon of the benzyloxy group (around 70 ppm), and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Safety and Handling

4-(Benzyloxy)-2-methylbenzaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

4-(Benzyloxy)-2-methylbenzaldehyde is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its versatile chemical nature, stemming from the aldehyde and protected phenol functionalities, allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

Sources

- 1. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxy-2-methylbenzaldehyde [myskinrecipes.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 4-Benzyloxy-2-methylbenzaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Physical and Solubility Characteristics for the Research Professional

This guide provides an in-depth analysis of the physical and solubility properties of 2-(Benzyloxy)-4-methylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.

Introduction and Chemical Identity

This compound, with the CAS number 154478-35-0, is an aromatic aldehyde characterized by the presence of a benzyloxy group and a methyl group on the benzaldehyde core. Its chemical structure significantly influences its physical properties and solubility, which are critical parameters for its use in synthetic chemistry, particularly in reaction setup, workup, and purification processes.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 154478-35-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| IUPAC Name | This compound | N/A |

Physical Appearance and Properties

This compound is a solid compound under standard laboratory conditions. Its appearance is consistently reported as a light brown to brown solid.[1] This coloration can be an important indicator of purity, with variations potentially suggesting the presence of impurities.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance | Light brown to brown | [1] |

| Melting Point | 105-108 °C | [1] |

| Boiling Point (Predicted) | 379.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.119 ± 0.06 g/cm³ | [1] |

The relatively high melting point is consistent with its solid-state at room temperature and suggests strong intermolecular forces in its crystal lattice. The predicted high boiling point is also expected for a molecule of its size and polarity.

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical factor in its handling, reaction, and purification. The principle of "like dissolves like" is a fundamental concept in predicting the solubility of this compound.[3] Its molecular structure, featuring a polar carbonyl group and ether linkage, alongside nonpolar aromatic rings, suggests a nuanced solubility profile.

Expected Solubility:

-

High Solubility: Expected in moderately polar to nonpolar organic solvents such as dichloromethane, chloroform, diethyl ether, ethyl acetate, acetone, and toluene. These solvents can effectively solvate the aromatic rings and the benzyl group.

-

Moderate to Low Solubility: Expected in polar protic solvents like ethanol and methanol. While the carbonyl and ether oxygens can act as hydrogen bond acceptors, the large nonpolar surface area of the molecule will limit its solubility.[7]

-

Insoluble: Expected in water. The large hydrophobic regions of the molecule will dominate, making it immiscible with water.[5][7]

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Large hydrophobic structure. |

| Methanol, Ethanol | Sparingly Soluble | Can act as H-bond acceptor, but large nonpolar part limits solubility. |

| Acetone, Ethyl Acetate | Soluble | Good balance of polarity to solvate the molecule. |

| Dichloromethane, Chloroform | Soluble | Effective at solvating aromatic compounds. |

| Toluene, Hexane | Soluble to Sparingly Soluble | Nonpolar solvents will interact well with the aromatic rings. |

Experimental Protocol for Solubility Determination

To provide a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

-

Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered saturated solutions into the HPLC system.

-

Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 2-methyl-4-benzyloxybenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde, suggest that it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9]

Recommended Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a solid compound with a light brown to brown appearance and a melting point in the range of 105-108 °C. Its solubility is predicted to be high in common organic solvents and low in polar solvents like water. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for its effective use in research and development. Adherence to standard safety protocols is recommended when handling this compound.

References

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL 4-BENZYLOXYBENZALDEHYDE.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- PubChem. (n.d.). 2-Methyl 4-benzyloxybenzaldehyde.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Unknown. (n.d.).

- MedchemExpress.com. (2025, August 5). Safety Data Sheet.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (2024, May 16).

- PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde.

- PubChem. (n.d.). 2-(Benzyloxy)-4-methoxybenzaldehyde.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- ChemicalBook. (2025, August 7). This compound.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.

- RSIS International. (n.d.). ms_1766852416_9102.docx.

- CymitQuimica. (n.d.). CAS 104-87-0: 4-Methylbenzaldehyde.

- Guidechem. (n.d.). 4-Methylbenzaldehyde 104-87-0 wiki.

- Solubility of Things. (n.d.). p-Tolualdehyde.

- National Institutes of Health. (n.d.). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

Sources

- 1. This compound | 154478-35-0 [chemicalbook.com]

- 2. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Page loading... [wap.guidechem.com]

- 6. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-4-methylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-(Benzyloxy)-4-methylbenzaldehyde using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features and the protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.

Introduction

This compound is a valuable organic intermediate characterized by a benzaldehyde core substituted with a methyl group and a benzyloxy group. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Accurate and unambiguous characterization is paramount for its use in synthesis, and this is achieved through a combination of modern spectroscopic methods. This document provides a detailed analysis of the expected NMR, IR, and MS data for this compound, offering a benchmark for its identification and quality control.

Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 154478-35-0 | [2] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Exact Mass | 226.099379685 Da | [1] |

Molecular Structure

The structure of this compound forms the basis for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons on both rings, the benzylic methylene protons, and the methyl protons. The chemical shifts are influenced by the electronic environment; electron-donating groups like methyl (-CH₃) and benzyloxy (-OCH₂Ph) cause upfield shifts (shielding), while electron-withdrawing groups like the aldehyde (-CHO) cause downfield shifts (deshielding).[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic (H5) | 7.7 - 7.8 | Doublet (d) | 1H |

| Benzyl Aromatic | 7.3 - 7.5 | Multiplet (m) | 5H |

| Aromatic (H3) | 6.8 - 6.9 | Doublet (d) | 1H |

| Aromatic (H6) | 6.7 - 6.8 | Singlet (s) | 1H |

| Benzylic (-OCH₂-) | 5.1 - 5.2 | Singlet (s) | 2H |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |

-

Causality: The aldehyde proton resonates at a very high chemical shift (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[4] The protons on the benzyloxy group's phenyl ring appear in the typical aromatic region. The benzylic methylene protons are deshielded by the adjacent oxygen atom, appearing around 5.1 ppm.[5] The methyl group protons are in a standard alkyl region but are slightly deshielded by the aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts are highly diagnostic of the carbon type (e.g., carbonyl, aromatic, aliphatic).[6]

| Carbon Assignment | Predicted δ (ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C4-O) | 162 - 164 |

| Aromatic (C2) | 140 - 142 |

| Benzyl Aromatic (ipso-C) | 136 - 137 |

| Aromatic (C5) | 132 - 134 |

| Benzyl Aromatic (ortho, para-C) | 128 - 129 |

| Benzyl Aromatic (meta-C) | 127 - 128 |

| Aromatic (C1) | 124 - 126 |

| Aromatic (C3, C6) | 112 - 114 |

| Benzylic (-OCH₂-) | 70 - 72 |

| Methyl (-CH₃) | 20 - 22 |

-

Causality: The aldehyde carbonyl carbon is the most downfield signal, typically appearing near 190 ppm.[7] Aromatic carbons attached to oxygen (C4) are also significantly deshielded (162-164 ppm).[8] The benzylic carbon (-OCH₂-) appears in the characteristic ether region (70-72 ppm), and the methyl carbon gives a signal in the aliphatic region (~21 ppm).[9][10]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data quality and consistency.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expected IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the aldehyde, aromatic rings, and ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060, ~3030 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1690 | Strong | Aromatic Aldehyde C=O Stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1250, ~1050 | Strong | Aryl-Alkyl Ether C-O Stretch |

-

Causality: The most characteristic peak is the strong carbonyl (C=O) stretch of the aromatic aldehyde, expected around 1690 cm⁻¹.[7] Conjugation with the aromatic ring lowers this frequency from that of a saturated aldehyde (~1730 cm⁻¹).[12] The presence of an aldehyde is further confirmed by the two weaker C-H stretching bands around 2820 and 2720 cm⁻¹.[13] The strong absorptions in the 1250-1050 cm⁻¹ region are indicative of the C-O stretching of the aryl-alkyl ether.[5]

Experimental Protocol: IR Data Acquisition

Caption: Standard workflow for acquiring an ATR-IR spectrum.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting interferogram is Fourier-transformed into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrum and Fragmentation

The mass spectrum is predicted based on the established fragmentation principles of aromatic aldehydes and benzyl ethers.[14] The molecular ion (M⁺) is expected at an m/z corresponding to the molecule's exact mass.

-

Molecular Ion (M⁺): m/z 226

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic C-O bond, leading to the formation of the highly stable tropylium ion.

-

Alpha-Cleavage: Loss of radicals adjacent to the carbonyl group or the aromatic ring.

-

Table of Predicted Major Fragment Ions:

| m/z | Proposed Fragment Ion | Notes |

| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 225 | [M-H]⁺ | Loss of a hydrogen radical |

| 197 | [M-CHO]⁺ | Loss of the formyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=11]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];M [label="[M]⁺˙\nm/z = 226", fillcolor="#E8F0FE"]; M_H [label="[M-H]⁺\nm/z = 225"]; M_CHO [label="[M-CHO]⁺\nm/z = 197"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77"]; M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; M -> Tropylium [label="- •C₈H₇O₂", style=bold, color="#4285F4", fontcolor="#4285F4"]; Tropylium -> Phenyl [label="- CH₂"];

}

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Causality of Fragmentation: The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group.[15][16] This seven-membered aromatic cation is exceptionally stable, and its corresponding peak is often the most intense in the spectrum (the base peak). Other fragments arise from the loss of the aldehyde group or a hydrogen atom from the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, most notably the conjugated aldehyde and the aryl-alkyl ether. Mass spectrometry establishes the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, especially the characteristic formation of the tropylium ion. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this important chemical intermediate.

References

-

Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: PubMed, Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: ACS Publications, Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: this compound CAS:154478-35-0 Source: ChemBuyersGuide.com URL: [Link]

-

Title: Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde Source: National Institutes of Health (NIH), PMC URL: [Link]

-

Title: IR Spectra of benzaldehyde and its derivatives in different aggregate states Source: ResearchGate URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde Source: International Union of Crystallography (IUCr) URL: [Link]

-

Title: this compound CAS:154478-35-0 Source: ChemBuyersGuide.com URL: [Link]

-

Title: 154478-35-0 this compound Source: Win-Win Chemical URL: [Link]

-

Title: this compound price & availability Source: MOLBASE URL: [Link]

-

Title: proton 1H NMR spectrum of benzaldehyde C6H5CHO Source: Doc Brown's Chemistry URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Oregon State University URL: [Link]

-

Title: IR: aldehydes Source: University of Calgary URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

-

Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: NC State University Libraries, OpenStax adaptation URL: [Link]

-

Title: INFRARED SPECTROSCOPY (IR) Source: University of Texas at Dallas URL: [Link]

-

Title: Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: synthesis & cleavage of benzyl ethers Source: YouTube URL: [Link]

-

Title: 13-C NMR Chemical Shift Table Source: University of Potsdam URL: [Link]

-

Title: 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds Source: Modgraph URL: [Link]

-

Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: 18.8 Spectroscopy of Ethers Source: NC State University Libraries, OpenStax adaptation URL: [Link]

-

Title: The Mass Spectrometry of para-Substituted Benzyl Nitrates Source: Canadian Science Publishing URL: [Link]

-

Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]

-

Title: Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines Source: ResearchGate URL: [Link]

-

Title: A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES Source: Compound Interest URL: [Link]

-

Title: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) Source: Human Metabolome Database URL: [Link]

-

Title: 2-Methyl 4-benzyloxybenzaldehyde Source: PubChem URL: [Link]

-

Title: 2-(Benzyloxy)benzaldehyde Source: PubChem URL: [Link]

-

Title: Benzaldehyde - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: 4-Benzyloxy-2-hydroxybenzaldehyde Source: PubChem URL: [Link]

-

Title: Benzaldehyde, 2,4,6-trimethyl- Source: NIST WebBook URL: [Link]

-

Title: 4-(Benzyloxy)benzaldehyde Source: ResearchGate URL: [Link]

-

Title: Benzaldehyde, 4-methyl- Source: NIST WebBook URL: [Link]

Sources

- 1. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 154478-35-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-methylbenzaldehyde

This document provides a comprehensive technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Benzyloxy)-4-methylbenzaldehyde (CAS No. 154478-35-0). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein synthesizes regulatory data with practical, field-proven insights to ensure procedural safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic aldehyde. The presence of the aldehyde group makes it a versatile intermediate in organic synthesis, while the benzyloxy and methyl substituents influence its reactivity and physical properties. Understanding its fundamental characteristics is the first step toward safe handling.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Benzyloxy-2-methyl-benzaldehyde, 2-Methyl-4-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 154478-35-0 | [2] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1][3] |

| Topological Polar Surface Area | 26.3 Ų | [1][3] |

| XLogP3-AA (Partition Coeff.) | 3.2 |[1] |

Section 2: Hazard Analysis and GHS Classification

A thorough understanding of a compound's hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) as an irritant. The causality is linked to the aldehyde functional group, which can react with biological nucleophiles, and its overall molecular properties that facilitate skin and eye contact.

Table 2: GHS Hazard Classification | Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 |

| Warning | H315 : Causes skin irritation.[1] | | Serious Eye Damage/Irritation | 2 | | Warning | H319 : Causes serious eye irritation.[1] | | Specific Target Organ Toxicity (Single Exposure) | 3 | | Warning | H335 : May cause respiratory irritation.[1] |The primary risks—skin, eye, and respiratory irritation—dictate the mandatory use of engineering controls and personal protective equipment to create a barrier between the researcher and the compound.

Section 3: Core Principles of Safe Handling and Storage

Safe handling is a system, not a single action. It integrates engineering controls, administrative procedures, and personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source.

-

Fume Hood: All weighing, transferring, and reaction-setup operations involving this compound must be performed inside a certified chemical fume hood.[4] This is critical for preventing the inhalation of any dust or aerosols, directly addressing the H335 respiratory irritation hazard.

-

Ventilation: The laboratory must be equipped with sufficient general ventilation to ensure any fugitive emissions are diluted and exhausted.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. Its selection must directly correspond to the identified hazards.

-

Hand Protection: Wear nitrile or other chemically resistant protective gloves.[4] Always inspect gloves for tears or punctures before use.

-

Eye Protection: Chemical safety glasses or goggles are mandatory.[4] This is a direct countermeasure to the H319 serious eye irritation hazard.

-

Body Protection: A standard laboratory coat should be worn to protect against skin contact.[5]

Storage Protocol: Ensuring Stability and Safety

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Container: Store in the original, tightly sealed container to prevent contamination and accidental release.[4][5]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4]

-

Inert Atmosphere: Some suppliers note that the compound is air-sensitive and recommend storing it under an inert atmosphere, such as argon.[4] This prevents slow oxidation of the aldehyde group to the corresponding carboxylic acid, which can alter its reactivity and purity.

-

Segregation: Store away from incompatible materials, specifically strong oxidizing agents and strong acids, to prevent uncontrolled reactions.[4]

Section 4: Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for handling this compound safely.

Laboratory Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (gloves, safety glasses, lab coat).

-

Weighing & Transfer: Conduct all weighing and transfers on a disposable weigh boat or paper inside the fume hood to contain any spills.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid generating dust.[4]

-

Post-Handling: After use, securely close the container. Wipe down the work surface within the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6] Do not eat, drink, or smoke in the laboratory area.[6]

Workflow for Safe Chemical Management

The following diagram illustrates the logical flow for managing this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1][5] If symptoms persist, seek medical attention.

-

Skin Contact: Should skin contact occur, immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[5] If skin irritation develops, seek medical advice.[5]

-

Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for several minutes.[1][5] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Call a poison center or doctor for treatment advice.

Accidental Release (Spill) Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

-

Contain: Prevent the spill from entering drains or waterways.[6][7]

-

Clean-up: Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled, sealed container for disposal.[6][8] Avoid generating dust.

-

Decontaminate: Wash the spill area thoroughly with water once the material has been collected.[6]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Material: Dispose of unused product and contaminated materials as hazardous waste.[5][9] This should be done through an approved waste disposal facility in accordance with local, state, and federal regulations.

-

Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through the same hazardous waste stream.

Section 7: Reactivity Profile

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid exposure to heat and air, which can lead to degradation.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[4]

References

-

SAFETY DATA SHEET - Aaron Chemistry & UnaveraChemLab. [Link]

-

2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem. [Link]

-

2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem. [Link]

-

Safety Data Sheet: Benzaldehyde - Carl ROTH. [Link]

-

UN1990 Benzaldehyde Analytical Grade - Labbox. [Link]

-

2-[(4-Methylbenzyl)oxy]benzaldehyde | C15H14O2 | CID 693304 - PubChem. [Link]

-

Qualitative Tier 2 Assessment - Santos. [Link]

Sources

- 1. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 154478-35-0 [chemicalbook.com]

- 3. 2-[(4-Methylbenzyl)oxy]benzaldehyde | C15H14O2 | CID 693304 - PubChem [pubchem.ncbi.nlm.nih.gov]